Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate
Overview
Description
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is an organic compound with the molecular formula C12H15NO4. It is an ester derived from the reaction between 2-nitrobenzaldehyde and ethyl 2-methylpropanoate. This compound is known for its unique chemical structure, which includes a nitro group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate can be synthesized through several methods. One common synthetic route involves the condensation of 2-nitrobenzaldehyde with ethyl 2-methylpropanoate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 2-Methyl-3-(2-aminophenyl)propanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Hydrolysis: 2-Methyl-3-(2-nitrophenyl)propanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and nitro groups.
Medicine: It is a precursor in the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Methyl-3-(3-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Ethyl 2-Methyl-3-(4-nitrophenyl)propanoate: Another positional isomer with the nitro group in the para position.
Methyl 2-Methyl-3-(2-nitrophenyl)propanoate: Similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the specific positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Properties
IUPAC Name |
ethyl 2-methyl-3-(2-nitrophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUPDYQDIVXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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